(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde
Description
(E)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde (CAS: 19881-70-0) is a β-chlorovinyl aldehyde derivative characterized by two 4-methoxyphenyl substituents and a chlorine atom at the α,β-unsaturated aldehyde position. Its molecular formula is C₁₇H₁₅ClO₃, with a molecular weight of 302.75 g/mol . The compound is sensitive to degradation and requires storage at < -20°C under inert conditions to maintain stability . Safety data indicate it poses risks of acute toxicity (H302: harmful if swallowed) and skin/eye corrosion (H314) .
Properties
IUPAC Name |
(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Mechanistic Insights
The reaction proceeds through enolate formation, where sodium methoxide deprotonates methyl formate, generating a nucleophilic species that attacks the carbonyl carbon of 3-isochromanone. Subsequent elimination of water yields the α,β-unsaturated aldehyde intermediate.
Etherification: Introducing Methoxy Functionality
The hydroxyl group of 4-(hydroxymethylene)-3-isochromanone undergoes etherification with dimethyl sulfate (DMS) to form 4-(methoxymethyl)-3-isochromanone.
Optimization of Etherification
Challenges and Solutions
Exothermicity during DMS addition necessitates controlled dropwise addition and external cooling. Incomplete etherification (<98% yield) may require extended reaction times or TBAB concentration adjustments.
Chlorination: Incorporating the Chlorine Substituent
Thionyl chloride (SOCl₂) mediates the chlorination of 4-(methoxymethyl)-3-isochromanone to yield 2-(2-chloromethylphenyl)-3-methoxyacryloyl chloride.
Key Parameters
Side Reactions and Mitigation
Over-chlorination can occur at temperatures >85°C, leading to di- or tri-chlorinated byproducts. Strict temperature control and SOCl₂ dosing mitigate this risk.
Esterification: Final Functionalization
The acyl chloride intermediate undergoes esterification with methanol to produce this compound.
Reaction Setup
Yield and Purity
Post-recrystallization in methanol yields product with 97–98.8% purity, confirmed via NMR and LC-MS.
Industrial-Scale Production and Optimization
Scaling the laboratory synthesis necessitates addressing mass transfer, heat dissipation, and cost-effectiveness.
Process Intensification Strategies
Economic and Environmental Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Purity | 97–98.8% | 99% |
| Solvent Consumption | High | Reduced by 40% |
Challenges in Synthesis and Remediation
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the 4-methoxyphenyl groups. Isomerization to the (Z)-form is minimized by avoiding prolonged heating above 100°C.
Purification Hurdles
- Recrystallization Solvents : Methanol-water mixtures (7:3 v/v) achieve optimal crystal formation.
- Chromatography : Reserved for high-purity batches (>99%), using silica gel with ethyl acetate/hexane.
Chemical Reactions Analysis
Windorphen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols are commonly used.
Major Products: The major products formed include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Windorphen is widely used in scientific research, particularly in the following areas:
Chemistry: As a control compound in studies involving p300/CBP histone acetyltransferase inhibitors.
Biology: Used to investigate the role of p300/CBP in gene expression and chromatin remodeling.
Medicine: Employed in cancer research to study the effects of inhibiting p300/CBP on cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents targeting histone acetyltransferases.
Mechanism of Action
Windorphen exerts its effects by selectively inhibiting the p300 histone acetyltransferase. It disrupts the association of the mammalian β-catenin with p300, thereby inhibiting the transcriptional activity of β-catenin. This inhibition affects gene expression and cellular processes regulated by β-catenin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of β-Chlorovinyl Aldehydes
Key analogues include:
Physicochemical Properties
- Solubility: The target compound exhibits poor solubility in water and methanol, similar to 1a, due to its aromatic substituents .
- Stability : Requires cryogenic storage (< -20°C), whereas simpler analogues like (E)-3-(4-chlorophenyl)acrylaldehyde are stable at ambient temperatures.
Biological Activity
(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, commonly referred to as Windorphen, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and Wnt signaling pathway modulation. This article explores its biological properties, mechanisms of action, and relevant research findings.
Windorphen is characterized by its chlorinated acrylic structure with two methoxyphenyl groups. Its molecular formula is , and it possesses a unique configuration that contributes to its biological activities.
Windorphen primarily functions as a selective inhibitor of the p300 histone acetyltransferase (HAT), which plays a critical role in the regulation of gene expression through chromatin remodeling. The compound disrupts the interaction between β-catenin and p300, thereby inhibiting β-catenin-mediated transcriptional activity without affecting β-catenin activation or nuclear translocation . This mechanism underpins its potential therapeutic applications in cancer treatment.
1. Wnt Signaling Pathway Inhibition
Windorphen has been shown to selectively inhibit Wnt signaling in various biological models. In zebrafish embryos, treatment with Windorphen led to an expansion of dorsal markers, indicating its role in modulating developmental pathways . This inhibition is crucial for understanding how aberrant Wnt signaling contributes to cancer progression.
2. Cytotoxic Effects
Research indicates that Windorphen exhibits cytotoxic effects on Wnt-dependent cancer cell lines, with reported IC50 values ranging from 15 to 22 µM in vitro . This selectivity suggests that it may be effective against tumors that rely on Wnt signaling for growth and survival.
3. Apoptosis Induction
In addition to inhibiting cell proliferation, Windorphen has been observed to induce apoptosis in cancer cells that depend on Wnt signaling pathways . This dual action enhances its potential as a therapeutic agent in oncology.
Table 1: Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| Wnt Signaling Inhibition | Selectively inhibits β-catenin association with p300 | Not specified |
| Cytotoxicity | Induces cell death in Wnt-dependent cancer cells | 15-22 µM |
| Apoptosis Induction | Promotes programmed cell death in specific cancer cell lines | Not specified |
Case Study: Zebrafish Model
In a study utilizing zebrafish embryos, Windorphen treatment resulted in significant alterations in gene expression patterns associated with dorsal development. Specifically, it was noted that the compound led to an expansion of dorsal markers such as pax2.1 at the six-somite stage, demonstrating its impact on embryonic development and signaling pathways involved .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, and what are their key intermediates?
- Methodology : The compound can be synthesized via β-chlorovinyl aldehyde intermediates. For example, α-methylene ketones are treated with DMF and POCl₃ to form β-chlorovinyl aldehydes, which are then functionalized with 4-methoxyphenyl groups. Optimization of stoichiometry and reaction time is critical to achieving high stereoselectivity for the (E)-isomer .
- Key Data : In multi-step syntheses, intermediates like (EZ)-3-chloro-2,3-diphenylacrylaldehyde have been characterized using NMR and crystallography, providing benchmarks for structural validation .
Q. How can NMR spectroscopy confirm the stereochemistry and purity of this compound?
- Methodology : ¹H and ¹³C NMR are essential for confirming the (E)-configuration. Key signals include:
- A doublet for the aldehyde proton (δ ~10.17 ppm, J = 6.9 Hz).
- Distinct aromatic proton splitting patterns due to para-methoxy substituents (δ ~6.94–7.71 ppm).
- Methoxy singlet at δ ~3.85 ppm .
- Validation : Compare experimental spectra with published data for related acrylaldehydes (e.g., 3-chloro-3-(4-methoxyphenyl)acrylaldehyde) to verify absence of (Z)-isomer contamination .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for multi-component syntheses involving this compound?
- Case Study : In synthesizing 1,3-thiazine-2-thiones, the solubility of this compound in polar solvents (e.g., MeCN) and choice of base (e.g., Et₃N over K₂CO₃) significantly impact yields. Low solubility in H₂O or MeOH reduces reactivity, necessitating solvent screening .
- Data-Driven Approach : Use Design of Experiments (DoE) to systematically vary solvent, temperature, and base. For example, Et₃N in MeCN at RT achieved 72% yield in thiazine formation, while MeOH gave <30% .
Q. How do substituents on the acrylaldehyde scaffold influence reactivity in biological systems?
- Comparative Analysis : The 4-methoxy groups enhance electron density on the aromatic rings, potentially increasing interactions with hydrophobic enzyme pockets. In contrast, chloro substituents may promote electrophilic reactivity at the α,β-unsaturated aldehyde moiety, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) .
- Structural Insights : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to study electronic effects on inhibition potency. For example, nitro-substituted analogs showed reduced activity in enzyme assays due to decreased solubility .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound and its derivatives?
- Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key parameters include:
- R-factor optimization : Aim for R₁ < 0.05 for reliable bond-length and angle measurements.
- Twinned data handling : Apply SHELXL's twin refinement options for crystals with pseudo-merohedral twinning .
Methodological Considerations
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Cl⁻ elimination or Michael addition reactions.
- Validation : Compare computed activation energies with experimental kinetic data. For example, the α,β-unsaturated aldehyde moiety shows high electrophilicity (Fukui indices >0.3), favoring nucleophilic attacks .
Q. What strategies mitigate decomposition during storage or handling?
- Best Practices :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
